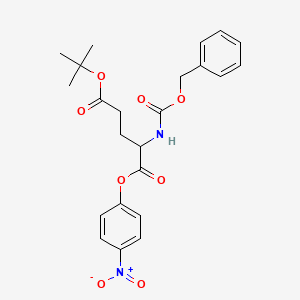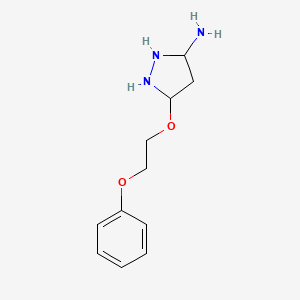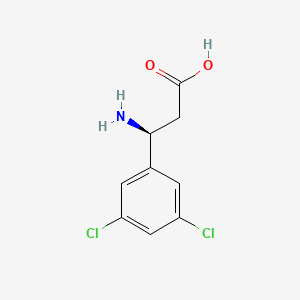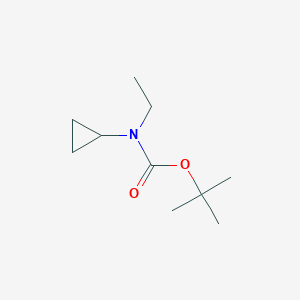
5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a fluorinated quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorine positions .
Aplicaciones Científicas De Investigación
5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other fluorinated quinoline derivatives, which are valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
- 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
- 4-Chloro-5,8-difluoroquinoline
- 4-Chloro-6,8-difluoroquinoline
Uniqueness
5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and hydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H7F2N3O2 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
5,7-difluoro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H7F2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |
Clave InChI |
GYJMSUQJERRIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)





![benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate](/img/structure/B12277918.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)

![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)


![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
